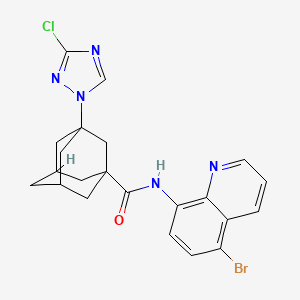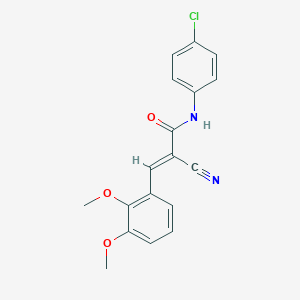![molecular formula C11H11F2N5O4S2 B10898977 N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B10898977.png)
N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a triazole ring substituted with difluoromethyl and ethylsulfanyl groups, as well as a nitrobenzenesulfonamide moiety
Preparation Methods
The synthesis of N1-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Chemical Reactions Analysis
N~1~-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, which can further react to form other derivatives.
Scientific Research Applications
N~1~-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N1-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and ethylsulfanyl groups can enhance the compound’s binding affinity and specificity, while the nitrobenzenesulfonamide moiety can participate in various interactions, including hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar compounds to N1-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE include other triazole derivatives with different substituents. These compounds may share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties. Examples include:
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used as an intermediate in the synthesis of herbicides.
Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C11H11F2N5O4S2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H11F2N5O4S2/c1-2-23-11-15-14-10(9(12)13)17(11)16-24(21,22)8-5-3-4-7(6-8)18(19)20/h3-6,9,16H,2H2,1H3 |
InChI Key |
YWDFWPUDUQXYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Chloro-2-methoxyphenyl)-3-[4-(diethylamino)phenyl]urea](/img/structure/B10898906.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10898927.png)
![2-(4-chlorophenyl)-N'-[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]acetohydrazide](/img/structure/B10898934.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10898936.png)
![N-(4-bromophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898943.png)
![N'-({3-[(4-iodophenoxy)methyl]phenyl}carbonyl)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10898945.png)
![5-(difluoromethyl)-4-{[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898948.png)
![2-{2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10898949.png)

![2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B10898953.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(propylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10898962.png)
![methyl 3-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B10898969.png)
![4-{[(E)-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898971.png)
